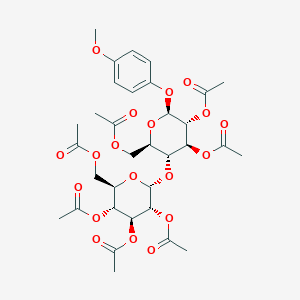
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” is a complex carbohydrate derivative It consists of two glucose molecules (Glc) that are acetylated at multiple positions (Ac) and linked through an alpha-1,4-glycosidic bond The compound also features a phenyl group (Ph) with a methoxy substituent (4-OMe)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” involves multiple steps of protection, glycosylation, and deprotection. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose molecules are linked through an alpha-1,4-glycosidic bond using a glycosyl donor and acceptor under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group with a methoxy substituent is introduced through a substitution reaction.
Deprotection: The acetyl groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and purity, using automated systems and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acetic anhydride (Ac2O) or benzyl chloride (BnCl) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gluconic acid derivatives, while reduction can yield deacetylated glucose derivatives.
Aplicaciones Científicas De Investigación
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and recognition processes.
Medicine: Explored for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of novel materials and bio-based products.
Mecanismo De Acción
The mechanism by which “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and influence cellular processes. The acetyl and phenyl groups may enhance its stability and binding affinity, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph: Lacks the methoxy substituent on the phenyl group.
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(3-OMe): Has a methoxy substituent at a different position on the phenyl group.
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OH): Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The unique feature of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” is the specific arrangement of acetyl and methoxy groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new applications.
Propiedades
Fórmula molecular |
C33H42O19 |
|---|---|
Peso molecular |
742.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33-/m1/s1 |
Clave InChI |
CHQFKIZJLSSYAP-RCQOQWBPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)

![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)
![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
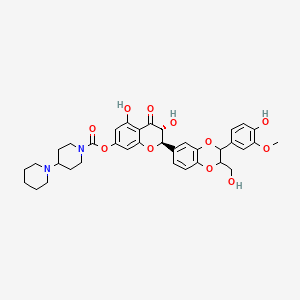
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
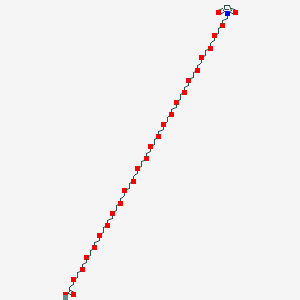
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
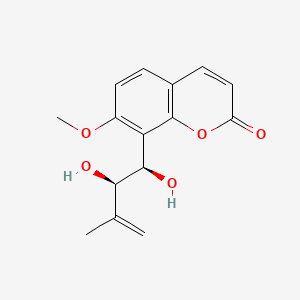
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
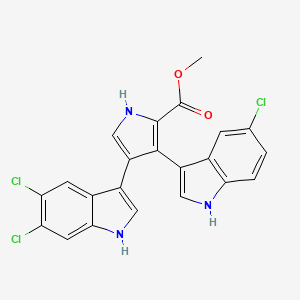
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
